2-[2-(Diphenylmethyl)anilino]propane-1,3-diol
Description
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a diphenylmethyl group attached to an aniline moiety, which is further connected to a propane-1,3-diol backbone
Properties
CAS No. |
24070-19-7 |
|---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(2-benzhydrylanilino)propane-1,3-diol |
InChI |
InChI=1S/C22H23NO2/c24-15-19(16-25)23-21-14-8-7-13-20(21)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22-25H,15-16H2 |
InChI Key |
MMDQTWZAQNZHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diphenylmethyl)anilino]propane-1,3-diol typically involves the reaction of diphenylmethyl chloride with aniline in the presence of a base, followed by the addition of propane-1,3-diol. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide); often in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Diphenylmethyl)anilino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group plays a crucial role in binding to these targets, while the aniline and propane-1,3-diol moieties contribute to the overall stability and activity of the compound. The pathways involved often include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Diphenylmethyl)anilino]ethanol: Similar structure but with an ethanol backbone instead of propane-1,3-diol.
2-[2-(Diphenylmethyl)anilino]butane-1,4-diol: Similar structure but with a butane-1,4-diol backbone.
2-[2-(Diphenylmethyl)anilino]methane-1,2-diol: Similar structure but with a methane-1,2-diol backbone.
Uniqueness
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol stands out due to its specific combination of the diphenylmethyl group with the propane-1,3-diol backbone, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Biological Activity
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a diphenylmethyl group attached to an aniline moiety and a propane-1,3-diol backbone. This unique arrangement contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can act on various receptors, influencing signaling pathways that govern cellular responses.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cell lines | |
| Antioxidant | Reduces oxidative stress markers |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Case Study 2: Anticancer Properties
Research conducted on human cancer cell lines revealed that the compound effectively reduces cell viability in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 3: Antioxidant Effects
In vitro assays demonstrated that this compound significantly lowers levels of reactive oxygen species (ROS), indicating its role as an antioxidant. This property may contribute to its protective effects against cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
